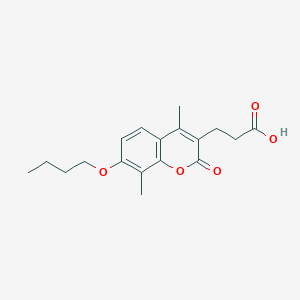

3-(7-butoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid

Description

3-(7-Butoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid is a coumarin-based propanoic acid derivative characterized by a 4,8-dimethyl-substituted coumarin core. The propanoic acid moiety is attached at position 3 of the coumarin scaffold, while a butoxy group (-O(CH₂)₃CH₃) occupies position 7 (Figure 1). This structural configuration imparts unique physicochemical and biological properties, making it a candidate for antimicrobial and enzyme inhibition studies.

The butoxy substituent likely originates from alkylation of the 7-hydroxyl group prior to hydrolysis.

Properties

Molecular Formula |

C18H22O5 |

|---|---|

Molecular Weight |

318.4 g/mol |

IUPAC Name |

3-(7-butoxy-4,8-dimethyl-2-oxochromen-3-yl)propanoic acid |

InChI |

InChI=1S/C18H22O5/c1-4-5-10-22-15-8-6-13-11(2)14(7-9-16(19)20)18(21)23-17(13)12(15)3/h6,8H,4-5,7,9-10H2,1-3H3,(H,19,20) |

InChI Key |

CKWSWUQRTABELI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=C(C2=C(C=C1)C(=C(C(=O)O2)CCC(=O)O)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-butoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(7-butoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility in chemical synthesis .

Scientific Research Applications

3-(7-butoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(7-butoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chromen-2-one core can interact with biological macromolecules, potentially inhibiting or modulating their activity. The butoxy and propanoic acid groups may enhance the compound’s binding affinity and specificity, contributing to its overall biological effects .

Comparison with Similar Compounds

Physicochemical Properties :

- Molecular Formula : C₁₈H₂₂O₅ (inferred from structural analogs).

- Molecular Weight : ~330.37 g/mol.

- Solubility: Expected moderate solubility in polar organic solvents (e.g., DMSO, methanol) due to the carboxylic acid group, with reduced aqueous solubility compared to more polar analogs.

Comparison with Structural Analogs

Key Observations :

- Substituent Effects on Physical Properties : Bulky aromatic substituents (e.g., anthracenyl, biphenyl) correlate with higher molecular weights and melting points (e.g., Compound 14: 190–191°C) compared to linear alkyl chains like butoxy .

- Synthetic Efficiency: Biphenylmethoxy derivatives (Compounds 15–16) exhibit higher yields (90–94%) than isoquinolinyl or anthracenyl analogs, suggesting steric or electronic factors influence reaction efficiency .

Antimicrobial and Enzymatic Inhibition :

- Potent Biphenylmethoxy Derivative: 3-(7-(Biphenyl-4-ylmethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid demonstrates low µM MIC and IC₅₀ values against Bacillus anthracis and Staphylococcus aureus, highlighting the importance of bulky aromatic groups for bacterial helicase inhibition .

- Chlorinated Phenylpropanoic Analogs: Compounds like 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid () show selective activity against E. coli and S. aureus, though their scaffolds differ from coumarin-based derivatives .

Antiproliferative Activity :

Physicochemical and Pharmacokinetic Considerations

- Lipophilicity : The butoxy group enhances lipophilicity (logP ~3.5 estimated) compared to hydroxylated analogs, influencing membrane permeability and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.